N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules, and a benzenesulfonamide group, known for its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions to form the tetrahydroquinoline structure.
Introduction of the 2-methoxyethyl Group: This step involves the alkylation of the tetrahydroquinoline nitrogen with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The final step is the sulfonylation of the tetrahydroquinoline derivative with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tetrahydroquinoline core can undergo oxidation to form quinoline derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The sulfonamide group is known to inhibit certain enzymes, making this compound a potential candidate for drug development.
Medicine
Antimicrobial Agents: Sulfonamides are well-known for their antimicrobial properties.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. The tetrahydroquinoline core can interact with various biological pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide
- N-(1-(2-ethoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide
Uniqueness
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of the 2-methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to its analogs. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a distinct candidate for specific applications.
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-6-7-16(2)20(13-15)26(23,24)21-18-9-8-17-5-4-10-22(11-12-25-3)19(17)14-18/h6-9,13-14,21H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPSVPVKJJBREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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